(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid
Description
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Properties
IUPAC Name |
2-[[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-21-10-12(14-4-2-3-5-16(14)21)8-18-20(24)15-7-6-13(9-17(15)26-18)25-11-19(22)23/h2-10H,11H2,1H3,(H,22,23)/b18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZGZXFGEJGXLD-QGMBQPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (((2E)-2-[(1-Methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid, also known by its CAS number 1630908-07-4, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its antibacterial effects and other pharmacological activities.
- Molecular Formula : CHNO
- Molecular Weight : 349.34 g/mol
- Structural Characteristics : The compound features a benzofuran core and an indole moiety, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of benzofuran and indole have been shown to possess activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| (((2E)-2... | MRSA | 44 |
In studies, compounds structurally related to (((2E)-2... demonstrated minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against resistant strains like MRSA and E. coli .
The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. This is consistent with findings that indicate the compound's ability to disrupt the integrity of bacterial membranes, leading to cell lysis .
Case Studies
- Study on Antibacterial Efficacy
- Toxicity Assessments
Pharmacological Potential
Beyond its antibacterial properties, preliminary investigations suggest that (((2E)-2... may possess anti-inflammatory and analgesic effects, likely due to its interaction with cyclooxygenase enzymes (COX). Further studies are needed to elucidate these effects and their mechanisms.
Scientific Research Applications
The compound (((2E)-2-[(1-Methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid, with CAS number 1630908-07-4, has garnered attention in various scientific research fields due to its potential applications. This article explores its applications, supported by data tables and documented case studies.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly in the context of cancer research. The indole and benzofuran moieties are known for their biological activities, including anti-cancer effects. Studies have shown that derivatives of indole exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Anti-inflammatory Activity
Research indicates that compounds containing indole structures can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in treating inflammatory diseases. A study demonstrated that related compounds reduced inflammation markers in animal models, indicating potential therapeutic uses.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases. Its structural components allow it to interact with neurotransmitter systems. For example, indole derivatives are known to influence serotonin receptors, which play a crucial role in mood regulation and neuroprotection.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Antioxidants are essential in combating oxidative stress, which is linked to numerous chronic diseases. Studies have shown that related compounds can scavenge free radicals effectively, suggesting that this compound could also exhibit similar capabilities.
Table 1: Summary of Biological Activities
Case Study 1: Cancer Cell Line Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on breast cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations, suggesting potential for development into therapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
A recent study published in Pharmacology Reports examined the anti-inflammatory effects of related compounds in a murine model of arthritis. The findings showed a marked reduction in inflammatory markers and joint swelling when treated with the compound, supporting its application in inflammatory disease management.
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via condensation of 3-formyl-1-methylindole derivatives with benzofuran precursors. A typical method involves refluxing the reactants in acetic acid with sodium acetate as a catalyst for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures. Similar protocols are validated for structurally related indole-benzofuran hybrids .
Q. Which spectroscopic techniques are essential for structural characterization?
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-O-C in benzofuran).
- NMR : 1H NMR confirms proton environments (e.g., indole H, exocyclic double bond geometry), while 13C NMR resolves carbonyl and aromatic carbons.
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Resolves crystal packing and stereochemistry using SHELX programs .
Q. How is the E-configuration of the exocyclic double bond confirmed?
The E -geometry is confirmed via NOESY NMR : Absence of NOE correlation between the indole methyl group and benzofuran oxygen supports the trans arrangement. X-ray diffraction data further validate the configuration .
Q. What safety precautions are recommended for handling this compound?
Refer to SDS guidelines: Use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at -20°C. No acute toxicity is reported, but eye irritation potential necessitates caution .
Q. How is purity assessed post-synthesis?
Combine HPLC (≥98% purity) with melting point analysis and TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from polar solvents (e.g., acetic acid) enhances purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Employ Design of Experiments (DOE) to test variables:
- Catalyst loading (e.g., sodium acetate: 0.1–0.15 mol).
- Solvent systems (acetic acid vs. ethanol).
- Reaction time (3–8 hours). Statistical tools like ANOVA identify significant factors. Pilot-scale trials validate lab-scale optimizations .
Q. What computational methods elucidate electronic properties?
DFT calculations (B3LYP/6-311++G(d,p)) predict:
Q. How to resolve discrepancies between experimental and theoretical NMR shifts?
- Dynamic effects : Conformational flexibility may average shifts. Use variable-temperature NMR.
- Solvent interactions : Compare DMSO-d6 vs. CDCl3 data.
- Tautomerism : Check for keto-enol equilibria via 2D NMR. Re-examine synthesis for impurities (e.g., Z-isomer) .
Q. What strategies explore biological activity?
Q. How is crystallographic refinement performed for complex derivatives?
Use SHELXL to refine X-ray
- Resolve twinning via HKLF5 format.
- Apply restraints for disordered regions.
- Validate with R-factor (<5%) and residual density maps.
High-resolution data (≤1.0 Å) improve accuracy .
Data Contradiction Analysis
Q. Why do experimental IR frequencies differ from DFT predictions?
Q. How to address inconsistent mass spectrometry results?
- Ionization efficiency : Optimize ESI vs. MALDI settings.
- Adduct formation : Check for [M+Na]+ or [M+K]+ peaks.
- Degradation : Analyze fresh samples to avoid hydrolysis/oxidation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
